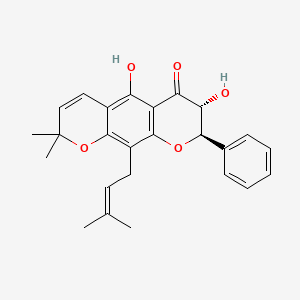

Mundulinol

Beschreibung

Mundulinol is a flavonoid isolated from medicinal plants such as Lonchocarpus oaxacensis and Mundulea chapelieri. It exhibits promising pharmacological properties, including antiviral and cytotoxic activities . Its structural features, including hydroxyl groups and a flavanone backbone, contribute to its solubility and binding interactions with viral targets .

Eigenschaften

Molekularformel |

C25H26O5 |

|---|---|

Molekulargewicht |

406.5 g/mol |

IUPAC-Name |

(7R,8R)-5,7-dihydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-7,8-dihydropyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C25H26O5/c1-14(2)10-11-17-23-16(12-13-25(3,4)30-23)19(26)18-20(27)21(28)22(29-24(17)18)15-8-6-5-7-9-15/h5-10,12-13,21-22,26,28H,11H2,1-4H3/t21-,22+/m0/s1 |

InChI-Schlüssel |

UNYRLLNPZQFKTP-FCHUYYIVSA-N |

Isomerische SMILES |

CC(=CCC1=C2C(=C(C3=C1O[C@@H]([C@H](C3=O)O)C4=CC=CC=C4)O)C=CC(O2)(C)C)C |

Kanonische SMILES |

CC(=CCC1=C2C(=C(C3=C1OC(C(C3=O)O)C4=CC=CC=C4)O)C=CC(O2)(C)C)C |

Synonyme |

mundulinol |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- This compound has the highest solubility (-1.49 LogS), attributed to its hydroxyl groups enhancing water interactions .

- None penetrate the blood-brain barrier (BBB), limiting central nervous system effects but reducing off-target risks .

- No toxicity or carcinogenicity is predicted, supporting safe therapeutic exploration .

Molecular Docking and Binding Affinity

This compound and luteolin were compared for their binding affinities to SARS-CoV-2 targets (Table 2).

Table 2: Docking Scores (Binding Energy, kcal/mol)

| Compound | 6VYB (Spike Protein) | 6W63 (Main Protease) |

|---|---|---|

| This compound | -11.08 | -10.92 |

| Luteolin | -10.92 | -11.04 |

| Favipiravir | -10.76 | -10.35 |

Key Findings :

- This compound exhibits superior binding to the spike protein (6VYB) compared to luteolin and the antiviral drug favipiravir .

- Luteolin outperforms this compound against the main protease (6W63), suggesting target-dependent efficacy .

- Both flavonoids show higher binding affinities than clinically used drugs, positioning them as dual-target candidates .

Molecular Dynamics and Stability

Molecular dynamics (MD) simulations (100 ns) assessed stability via RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation).

RMSD Analysis :

RMSF Analysis :

- This compound reduced flexibility in catalytic residues (His41, Cys148 of 6W63; HIE-41, LEU-141 of 6VYB), enhancing binding pocket stability .

- Residual fluctuations for this compound-6VYB (0.50 ± 0.06 Å) were comparable to luteolin (0.53 ± 0.04 Å), confirming similar dynamic behavior .

Hydrogen Bonding and Interaction Analysis

Hydrogen bond (H-bond) networks and MM-PBSA calculations revealed interaction mechanisms (Table 3).

Table 3: Hydrogen Bond Interactions (Average Counts in 100 ns MD)

| Complex | H-Bonds (Mean) | Key Residues Involved |

|---|---|---|

| This compound-6VYB | 6 | ASN 969, ASP 867 |

| Luteolin-6VYB | 5 | ASN 544, GLY 545 |

| This compound-6W63 | 3 | HIS 41, CYS 145 |

| Luteolin-6W63 | 2 | THR 26, LEU 141 |

Key Findings :

- This compound forms more H-bonds with 6VYB, explaining its stronger binding affinity .

- Luteolin’s higher electrostatic interaction energy (ΔEElectrostatic = -45.2 kcal/mol vs. -38.7 kcal/mol for this compound) compensates for fewer H-bonds in 6W63 binding .

- Van der Waals interactions (ΔEVan der Waals ≈ -50 kcal/mol) are critical for both compounds’ stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.